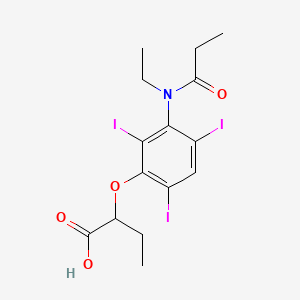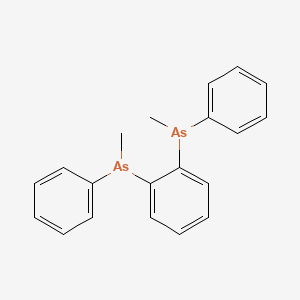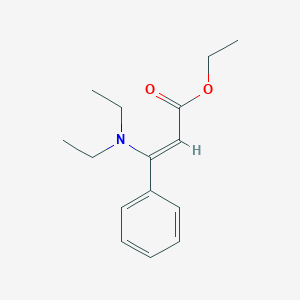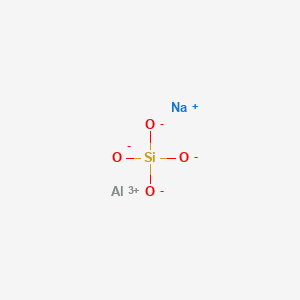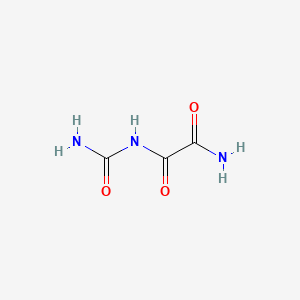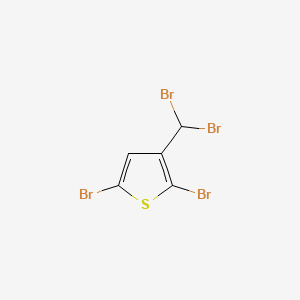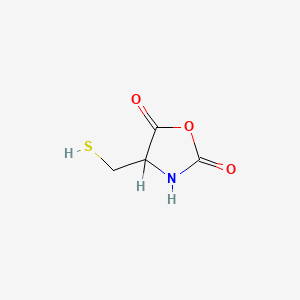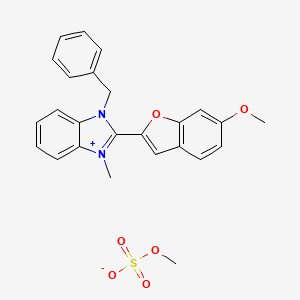![molecular formula C10H19NO4 B13752308 Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate CAS No. 109682-06-6](/img/structure/B13752308.png)
Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate is an organic compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties, which make it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate typically involves multiple steps. One common method includes the reaction of β-Alanine with 3-methoxy-3-oxopropyl chloride under controlled conditions to form the desired product . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to achieve high yields and purity. The use of advanced techniques such as continuous flow reactors and real-time monitoring systems ensures the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[(3-methoxy-3-oxopropyl)-phenylamino]propanoate
- Methyl 3-(3-methoxy-3-oxopropyl)-5-(methylthio)benzoate
- 3-Methoxy-2-methyl-3-oxopropanoic acid
Uniqueness
Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
Eigenschaften
CAS-Nummer |
109682-06-6 |
|---|---|
Molekularformel |
C10H19NO4 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate |
InChI |
InChI=1S/C10H19NO4/c1-8(10(13)15-4)7-11(2)6-5-9(12)14-3/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
KAXBNWGKZVJSBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN(C)CCC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


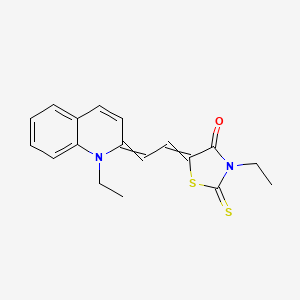
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)
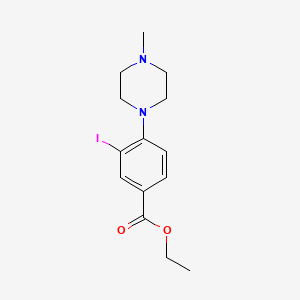
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
